

Application Note: Precision Quantitation of 10-Hydroxy Amitriptyline by LC-MS/MS

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Compound of Interest

Compound Name: 10-Hydroxy Amitriptyline Oxalate

CAS No.: 1246833-15-7

Cat. No.: B602162

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Executive Summary

The quantification of 10-hydroxy amitriptyline (10-OH-AMI) is critical for therapeutic drug monitoring (TDM) and pharmacogenomic studies involving CYP2D6 polymorphisms. Unlike its parent compound (Amitriptyline) and active metabolite (Nortriptyline), 10-OH-AMI presents a unique analytical challenge: it exists as two geometric isomers, E-10-hydroxy amitriptyline and Z-10-hydroxy amitriptyline.

While often summed as "total 10-hydroxy metabolites," distinguishing these isomers provides deeper insight into CYP2D6 stereoselectivity. This guide provides the specific MS/MS transition parameters, chromatographic conditions for isomer separation, and a self-validating protocol for robust detection in human plasma.

Chemical Intelligence & Mechanistic Insight

Understanding the molecule is the first step to successful method development.

Compound	Precursor Ion (m/z)	Chemical Formula	Key Characteristics
Amitriptyline (AMI)	278.2		Lipophilic, Tricyclic structure.[1]
10-OH-Amitriptyline	294.2		Formed via CYP2D6 hydroxylation.
Isomerism	N/A	N/A	E-isomer (Trans) is the major CYP2D6 product. Z-isomer (Cis) is minor.

The "Why" Behind the Transitions

In positive Electrospray Ionization (ESI+), 10-OH-AMI forms a stable protonated molecule at m/z 294.2.

- Primary Fragmentation (Quantifier): The most intense fragment typically results from a neutral loss of water (, 18 Da) followed by the loss of the dimethylamine side chain (, 45 Da).
 - Calculation:
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 - Result: The stable tricyclic ring cation at m/z 233.1.
- Secondary Fragmentation (Qualifier): Further fragmentation of the ring or direct cleavage of the tropylium ion yields m/z 91.1 or m/z 105.1.

LC-MS/MS Transition Parameters

The following parameters are optimized for a generic Triple Quadrupole (QqQ) system (e.g., Sciex 5500/6500, Waters Xevo, or Agilent 6400 series).

Table 1: MRM Transition List

Analyte	Polarity	Precursor (Q1)	Product (Q3)	Role	DP/Cone (V)	CE (eV)
10-OH-Amitriptyline	ESI +	294.2	233.1	Quantifier	60	25
10-OH-Amitriptyline	ESI +	294.2	91.1	Qualifier	60	45
10-OH-Amitriptyline	ESI +	294.2	215.1	Qualifier 2	60	35
Amitriptyline (Ref)	ESI +	278.2	233.1	Quantifier	50	28
Nortriptyline (Ref)	ESI +	264.2	233.1	Quantifier	50	25
Amitriptyline-d3 (IS)	ESI +	281.2	233.1	Internal Std	50	28

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Critical Note: The E- and Z- isomers are isobaric (same mass). They share the same transitions. You must rely on Chromatography (Retention Time) to distinguish them.

Source Parameters (Generic ESI)

- Ion Spray Voltage: 4500 – 5500 V
- Source Temperature: 450°C – 550°C (Compound is thermally stable)

- Curtain Gas: 30 psi
- Collision Gas (CAD): Medium

Chromatographic Protocol: Isomer Separation

To separate the E and Z isomers, a standard C18 column with a carefully controlled gradient is required. The E-isomer typically elutes before the Z-isomer on most C18 phases due to slight differences in polarity and shape selectivity.

Method Conditions

- Column: ACE C18-PFP or Phenomenex Gemini C18 (100 x 2.1 mm, 3 µm).
- Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.[2]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.[2]
- Column Temp: 40°C.

Gradient Table (Isomer Resolution)

Time (min)	% Mobile Phase B	Event
0.0	10%	Initial Hold
0.5	10%	Load Sample
4.0	60%	Linear Ramp (Elution of E then Z)
4.5	95%	Wash
5.5	95%	Wash Hold
5.6	10%	Re-equilibrate
7.5	10%	End Run

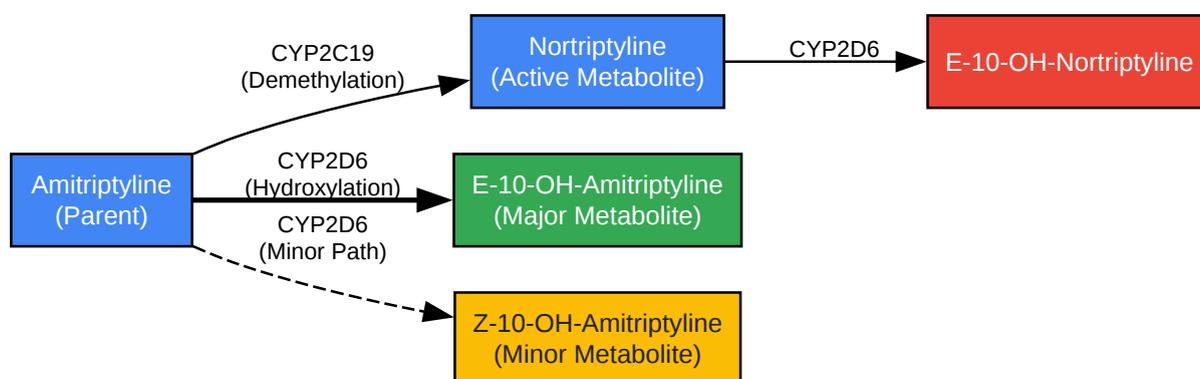
Expected Retention:

- E-10-OH-Amitriptyline: ~2.8 min
- Z-10-OH-Amitriptyline: ~3.1 min
- Amitriptyline: ~4.2 min

Visualizations

A. Metabolic Pathway & Isomer Formation (CYP2D6)

This diagram illustrates the metabolic flow, highlighting the stereoselective hydroxylation by CYP2D6.

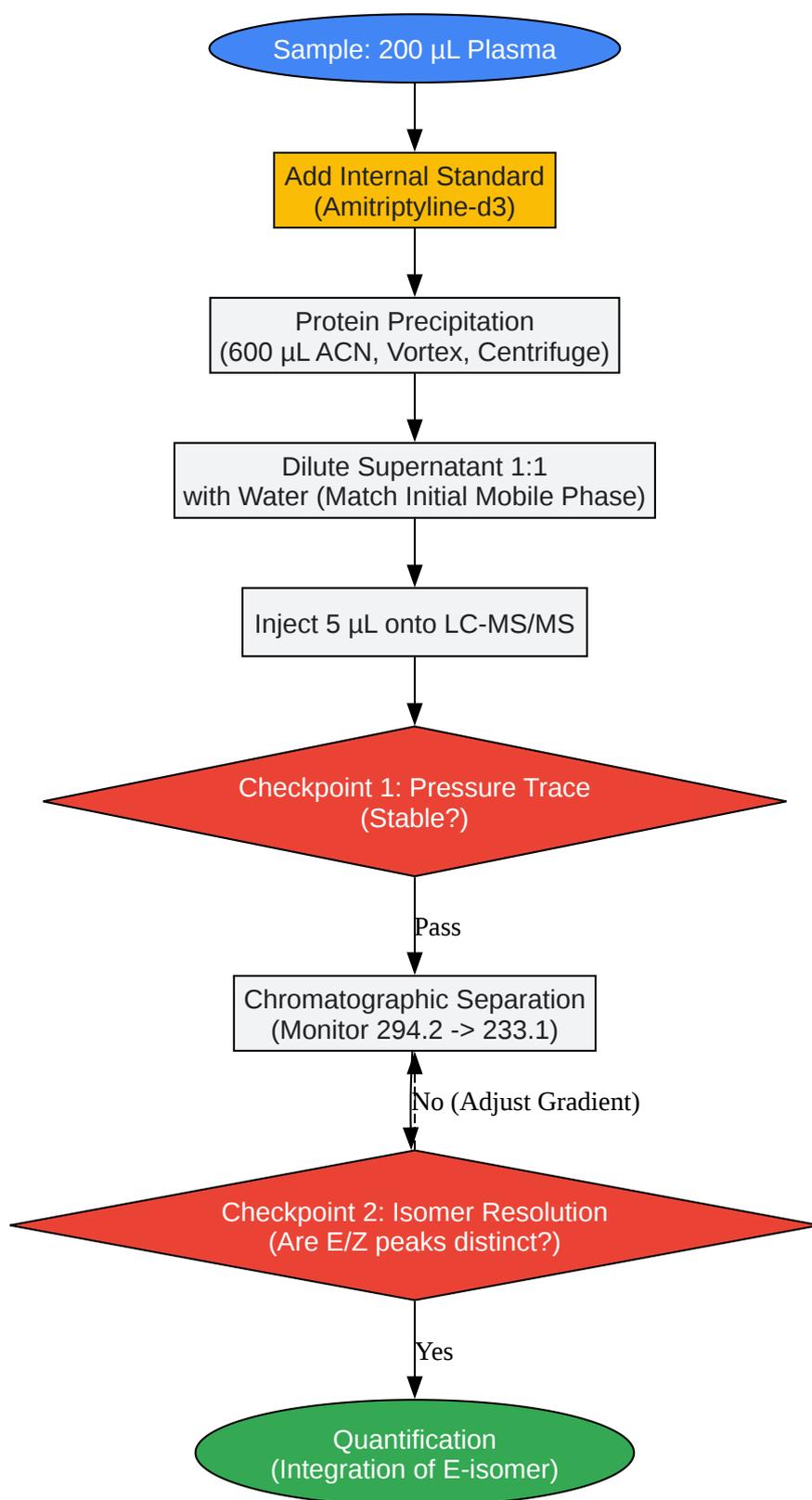


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Caption: CYP2D6-mediated hydroxylation of Amitriptyline yields stereoisomers E-10-OH (Major) and Z-10-OH (Minor).[1]

B. Experimental Workflow (Self-Validating)

This workflow ensures data integrity by incorporating specific "Checkpoints."



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Caption: Step-by-step analytical workflow with integrated Quality Control checkpoints for isomer resolution.

Detailed Protocol

Step 1: Sample Preparation (Protein Precipitation)

Why PPT? While SPE yields cleaner extracts, PPT is sufficient for modern high-sensitivity MS and prevents the loss of polar hydroxy metabolites that might occur in LLE.

- Aliquot: Transfer 200 μ L of patient plasma into a 1.5 mL centrifuge tube.
- Internal Standard: Add 20 μ L of Amitriptyline-d3 (100 ng/mL in Methanol). Vortex briefly.
- Precipitation: Add 600 μ L of ice-cold Acetonitrile.
- Extraction: Vortex vigorously for 30 seconds.
- Clarification: Centrifuge at 13,000 rpm (approx 15,000 x g) for 10 minutes at 4°C.
- Dilution: Transfer 100 μ L of the supernatant to an autosampler vial containing 100 μ L of Milli-Q Water.
 - Expert Tip: Diluting with water is crucial to match the solvent strength to the initial mobile phase (10% B). Injecting pure ACN will cause peak fronting and merge your isomer separation.

Step 2: System Suitability Test (SST)

Before running samples, inject a neat standard containing both E and Z isomers (if available) or a high-concentration patient pool.

- Acceptance Criteria:
 - Retention time stability: ± 0.05 min.
 - Peak Resolution () between E and Z isomers: > 1.2 .

- Signal-to-Noise (S/N) for LLOQ (1 ng/mL): > 10:1.

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